molecular formula C12H12BFO3S B1440914 3-Fluoro-4-(thiophen-2-ylmethoxymethyl)phenylboronic acid CAS No. 1256358-79-8

3-Fluoro-4-(thiophen-2-ylmethoxymethyl)phenylboronic acid

Cat. No.: B1440914
CAS No.: 1256358-79-8
M. Wt: 266.1 g/mol
InChI Key: NDGQEZWBWVUOHS-UHFFFAOYSA-N
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Description

3-Fluoro-4-(thiophen-2-ylmethoxymethyl)phenylboronic acid is an organoboron compound that has garnered interest in the field of organic chemistry due to its unique structure and reactivity

Scientific Research Applications

3-Fluoro-4-(thiophen-2-ylmethoxymethyl)phenylboronic acid has a wide range of applications in scientific research, including:

Safety and Hazards

The safety data sheet for this compound indicates that it is classified as having acute toxicity when ingested (Category 4, H302) according to the 29 CFR 1910 (OSHA HCS) .

Future Directions

The future directions for this compound could involve its use in various applications, ranging from drug synthesis to catalysis. Additionally, it could be used in the development of new Suzuki–Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(thiophen-2-ylmethoxymethyl)phenylboronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The specific conditions for the synthesis of this compound may vary, but generally include:

    Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)

    Solvent: Commonly used solvents include toluene, ethanol, or a mixture of water and organic solvents

    Temperature: Typically conducted at elevated temperatures, around 80-100°C

    Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(thiophen-2-ylmethoxymethyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides

    Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester

    Substitution: The fluorine atom and thiophene ring can participate in nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed

    Substitution: Conditions often involve the use of strong nucleophiles and appropriate solvents

Major Products Formed

    Oxidation: Boronic esters, boronic anhydrides

    Reduction: Boranes, boronate esters

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(thiophen-2-ylmethoxymethyl)phenylboronic acid is primarily related to its ability to participate in Suzuki–Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process involves several key steps:

    Oxidative Addition: The palladium catalyst inserts into the aryl halide bond

    Transmetalation: The organoboron compound transfers its organic group to the palladium

    Reductive Elimination: The new carbon-carbon bond is formed, and the palladium catalyst is regenerated

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the fluorine atom and thiophene ring, resulting in different reactivity and applications

    4-Fluorophenylboronic Acid: Contains a fluorine atom but lacks the thiophene ring, leading to variations in chemical behavior

    Thiophen-2-ylboronic Acid:

Uniqueness

3-Fluoro-4-(thiophen-2-ylmethoxymethyl)phenylboronic acid is unique due to the combination of its boronic acid group, fluorine atom, and thiophene ring. This unique structure imparts distinct chemical properties, making it a valuable reagent in organic synthesis and various scientific research applications.

Properties

IUPAC Name

[3-fluoro-4-(thiophen-2-ylmethoxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BFO3S/c14-12-6-10(13(15)16)4-3-9(12)7-17-8-11-2-1-5-18-11/h1-6,15-16H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGQEZWBWVUOHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)COCC2=CC=CS2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681353
Record name (3-Fluoro-4-{[(thiophen-2-yl)methoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256358-79-8
Record name (3-Fluoro-4-{[(thiophen-2-yl)methoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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